molecular formula C2F6O4S2Zn B1355467 Zinc TrifluoroMethanesulfinate CAS No. 39971-65-8

Zinc TrifluoroMethanesulfinate

Cat. No.: B1355467
CAS No.: 39971-65-8
M. Wt: 331.5 g/mol
InChI Key: UANOWFITUWBPCF-UHFFFAOYSA-L
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Description

Contextualization within Modern Synthetic Chemistry

In the landscape of modern synthetic chemistry, the incorporation of fluorine atoms into organic molecules is a strategy of paramount importance for modulating their physical, chemical, and biological properties. The trifluoromethyl (CF₃) group, in particular, is a privileged structural motif found in a significant number of pharmaceuticals and agrochemicals. Its introduction can enhance metabolic stability, lipophilicity, and binding affinity of a molecule. Consequently, the development of efficient and versatile reagents for trifluoromethylation is a central theme in contemporary organic synthesis. Zinc trifluoromethanesulfinate has emerged as a key player in this field, serving as a versatile reagent for the synthesis of various fluorinated compounds. chemimpex.com It provides a reliable method for introducing the trifluoromethyl group, making it an invaluable tool for researchers aiming to enhance the biological activity of complex molecules. chemimpex.com

Significance and Role as a Specialized Reagent

This compound, also known as bis(((trifluoromethyl)sulfinyl)oxy)zinc or the Baran trifluoromethylation reagent, is a specialized chemical valued for its efficacy and handling properties. chemimpex.comsigmaaldrich.com Unlike many gaseous or highly reactive trifluoromethylating agents, it is a stable, easy-to-handle solid, which makes it a preferred choice for many laboratory applications. chemimpex.comsigmaaldrich.com Its primary significance lies in its ability to act as a source of the trifluoromethyl radical (•CF₃) or its synthetic equivalents, enabling the direct trifluoromethylation of a wide range of substrates, including heterocycles. chemimpex.comchemicalbook.com The reagent is part of a "zinc sulfinate toolbox" developed for the rapid and simple functionalization of heterocycles. chemicalbook.comsigmaaldrich.com

Beyond its role in radical trifluoromethylation, the compound also exhibits properties as a Lewis acid, capable of catalyzing various chemical transformations such as nucleophilic substitutions and coupling reactions. cymitquimica.com This dual reactivity enhances its utility in the synthesis of complex molecular architectures. Research has demonstrated its ability, upon activation, to selectively trifluoromethylate amino acid residues like tyrosine within peptides, showcasing its application in complex biological molecules. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 39971-65-8 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C₂F₆O₄S₂Zn sigmaaldrich.comsigmaaldrich.com
Molecular Weight 331.53 g/mol sigmaaldrich.comsigmaaldrich.com
Appearance Solid sigmaaldrich.com

| Melting Point | 151-157 °C | sigmaaldrich.com |

Historical Context of Fluoroalkylsulfinate Reagents in Radical Chemistry

The development of this compound is rooted in the broader history of fluoroalkylsulfinate reagents in radical chemistry. rsc.org Radicals, atoms or molecules with unpaired electrons, are highly reactive intermediates that enable unique chemical transformations. wikipedia.org A landmark development in radical trifluoromethylation was the introduction of sodium trifluoromethanesulfinate (CF₃SO₂Na) by Bernard Langlois and his group in 1991. thieme-connect.com This compound, now widely known as the "Langlois reagent," could generate the trifluoromethyl radical (•CF₃) in situ and was initially used to introduce the CF₃ group into aromatic systems. thieme-connect.comtcichemicals.com

Despite its initial discovery, the Langlois reagent remained relatively unexplored for over a decade until its utility was more broadly demonstrated in the early 2010s for the trifluoromethylation of heteroaromatic systems and other substrates. thieme-connect.comacs.org The success and renewed interest in the Langlois reagent paved the way for the development of other, related fluoroalkylsulfinate reagents with different properties and reactivity profiles. rsc.orgresearchgate.net this compound (Baran's reagent) can be seen as a significant evolution in this class, offering an alternative metal counterion and distinct reactivity, particularly for the functionalization of specific classes of organic molecules. nih.gov

Table 2: Overview of Key Fluoroalkylsulfinate Reagents

Reagent Name Common Name Chemical Formula Key Application Reference(s)
Sodium Trifluoromethanesulfinate Langlois Reagent CF₃SO₂Na Radical trifluoromethylation of (hetero)aromatics and alkenes thieme-connect.comtcichemicals.comacs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;trifluoromethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANOWFITUWBPCF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)[O-].C(F)(F)(F)S(=O)[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6O4S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39971-65-8
Record name Bis(((trifluoromethyl)sulfinyl)oxy)zinc
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Synthetic Methodologies for Zinc Trifluoromethanesulfinate

Preparation Protocols and Optimizations

The synthesis of zinc trifluoromethanesulfinate can be achieved through several distinct routes, primarily involving the reaction of a zinc source with trifluoromethanesulfinic acid or its derivatives. The most common methods are direct reactions with zinc metal or zinc carbonate.

One established protocol involves the reaction of trifluoromethanesulfinic acid with zinc metal in acetonitrile (B52724). This method is advantageous due to the direct formation of the desired salt and hydrogen gas as the only byproduct. A variation of this procedure utilizes sonication to facilitate the reaction between zinc powder and trifluoromethanesulfonic acid in acetonitrile at 0°C, leading to a quantitative yield of zinc trifluoromethanesulfonate (B1224126) complexed with acetonitrile. prepchem.com

Alternatively, zinc carbonate can be reacted with trifluoromethanesulfonic acid in methanol. wikipedia.org This reaction proceeds with the evolution of carbon dioxide and water, yielding the product after reflux and removal of the solvent. wikipedia.orgchemicalbook.com A notable advantage of this method is the high yield, reported to be around 98%. chemicalbook.com

A more complex, multi-step synthesis starts from carbon disulfide, trifluoroiodomethane, and sulfur to produce bis(trifluoromethyl) disulfide ((CF₃S)₂). This intermediate is then reacted with mercury to form a trifluoromethylthio mercury compound, which is subsequently oxidized to trifluoromethanesulfonic acid monohydrate. Finally, the addition of zinc metal to the aqueous solution of trifluoromethanesulfonic acid, followed by heating, yields this compound. google.com Optimization of this final step, by adjusting the concentration of the trifluoromethanesulfonic acid solution and the reaction temperature, has been shown to improve both the reaction rate and the purity of the final product. google.com

The table below summarizes key preparation protocols for this compound.

PrecursorsSolventReaction ConditionsByproductsReported Yield/Purity
Trifluoromethanesulfinic acid, Zinc metalAcetonitrileSonication at 0°CHydrogen gasQuantitative yield
Trifluoromethanesulfonic acid, Zinc carbonateMethanolRoom temperature stirring followed by refluxWater, Carbon dioxide98% yield
Trifluoromethanesulfonic acid (from multi-step synthesis), Zinc metalWaterHeating to 50-100°C, reflux until neutralHydrogen gasUp to 99.1% purity

Comparative Analysis of Synthetic Precursors and Reaction Conditions

The choice of synthetic precursors and reaction conditions significantly impacts the efficiency, purity, and scalability of this compound production. A comparative analysis of the common methods reveals distinct advantages and disadvantages.

Precursor Comparison:

Zinc Metal: The use of zinc metal is a direct and clean method, as the primary byproduct is hydrogen gas, which is easily removed from the reaction mixture. wikipedia.org This approach avoids the introduction of other salts or byproducts that might require additional purification steps. However, the reactivity of zinc metal can sometimes be inconsistent, and the reaction may require activation, such as through sonication. prepchem.com

Zinc Carbonate: Zinc carbonate offers a less vigorous reaction compared to zinc metal, with the evolution of carbon dioxide and water. wikipedia.orgchemicalbook.com This can be advantageous for controlling the reaction on a larger scale. The resulting this compound is often obtained in high yield. chemicalbook.com However, the formation of water might necessitate a drying step to obtain an anhydrous product, which is crucial for many applications.

Reaction Conditions Comparison:

Solvent Choice: The choice of solvent plays a critical role. Acetonitrile is a common solvent for reactions involving zinc metal, likely due to its ability to solvate the resulting salt. prepchem.com Methanol is used in the reaction with zinc carbonate and is easily removed under reduced pressure. wikipedia.orgchemicalbook.com Aqueous conditions are employed in the final step of the multi-step synthesis, which may require more rigorous drying of the final product. google.com

Temperature: Reaction temperatures vary from 0°C for the sonication-assisted synthesis to reflux temperatures for the zinc carbonate method and up to 100°C for the final step of the multi-step synthesis. prepchem.comchemicalbook.comgoogle.com Higher temperatures can increase the reaction rate but may also lead to the formation of impurities. The optimal temperature is a balance between reaction efficiency and product purity.

The following table provides a comparative overview of the different synthetic approaches.

FeatureReaction with Zinc MetalReaction with Zinc CarbonateMulti-Step Synthesis
Simplicity HighHighLow
Byproducts Hydrogen gasWater, Carbon dioxideVarious, depending on the specific steps
Control Can be vigorous, may require activationGenerally more controlledRequires careful control of multiple steps
Purity of Crude Generally highHighCan be very high with optimization
Scalability Good, with appropriate heat managementExcellentMore complex to scale up

Assessment of Purity and Batch Consistency for Research Applications

Ensuring the purity and batch-to-batch consistency of this compound is paramount for its reliable use in research, where impurities can significantly affect reaction outcomes.

Purity Assessment:

The purity of this compound is typically assessed using a combination of analytical techniques. Commercial suppliers often state a purity of ≥95% or ≥98%. vwr.comchemimpex.com

Elemental Analysis: This technique provides the elemental composition of the compound, which can be compared to the theoretical values to confirm its identity and purity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for characterizing the compound and detecting the presence of proton- or fluorine-containing impurities. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the trifluoromethanesulfinate group and to check for the presence of water or other impurities. nih.gov

Melting Point: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point close to the literature value (e.g., 151-157 °C) suggests a high degree of purity. chemimpex.com

Batch Consistency:

Inconsistent results with zinc triflate from different sources have been reported, highlighting the importance of batch consistency. wikipedia.org For research applications, particularly in catalysis where small amounts of impurities can have a significant impact, ensuring consistency between batches is crucial.

Standardized Synthetic Protocols: Adhering to a well-defined and optimized synthetic protocol is the first step towards achieving batch consistency. This includes precise control over precursor quality, stoichiometry, reaction time, temperature, and purification procedures.

Rigorous Purification: Purification methods, such as recrystallization or washing with appropriate solvents, are essential to remove byproducts and unreacted starting materials. A protocol for purifying crude zinc bis(alkanesulfinate)s involves washing to minimize the content of water and zinc chloride. nih.gov

Comprehensive Characterization: Each batch should be thoroughly characterized using the analytical techniques mentioned above. Maintaining detailed records of the analytical data for each batch allows for direct comparison and ensures that each batch meets the required specifications before use in sensitive applications. For instance, in applications like the functionalization of heterocyles, the presence of residual chlorides can be detrimental and may need to be removed by specific procedures, such as treatment with silver carbonate. nih.gov

The following table outlines the common analytical methods used for quality control.

Analytical TechniquePurpose
Titrimetric AnalysisDetermines overall purity
Elemental AnalysisConfirms elemental composition
NMR Spectroscopy (¹H, ¹⁹F)Detects organic and fluorine-containing impurities
IR SpectroscopyIdentifies functional groups and impurities like water
Melting PointIndicates purity of crystalline solids

By implementing these rigorous synthetic and analytical practices, researchers can be confident in the quality and consistency of the this compound used in their studies, leading to more reliable and reproducible scientific outcomes.

Mechanistic Elucidation of Zinc Trifluoromethanesulfinate Mediated Reactions

Radical Reaction Pathways in C-H Functionalization

Zinc trifluoromethanesulfinate is primarily recognized for its role in initiating radical reactions that enable the functionalization of C-H bonds. These reactions typically proceed via a free-radical mechanism, often initiated by an oxidizing agent.

Generation and Transfer of Alkyl and Fluoroalkyl Radicals

The core of this compound's reactivity lies in its ability to generate trifluoromethyl radicals (•CF₃). nih.gov This process is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP). nih.gov The reaction is believed to proceed through a single-electron transfer (SET) mechanism. mdpi.com

The generation of the trifluoromethyl radical can be summarized as follows:

Initiation by an oxidizing agent like TBHP generates a tert-butoxyl radical. mdpi.com

This radical then interacts with the trifluoromethanesulfinate anion ([CF₃SO₂]⁻), leading to the formation of a CF₃SO₂• radical. mdpi.com

This intermediate is unstable and fragments, releasing sulfur dioxide (SO₂) and the desired trifluoromethyl radical (•CF₃). mdpi.comnih.gov

These highly reactive •CF₃ radicals can then add to various substrates, such as heterocycles, to introduce the trifluoromethyl group. nih.gov This method has proven effective for the trifluoromethylation of a range of medicinally relevant heterocycles, including pyridines, quinoxalines, and xanthines. nih.govmdpi.com

Beyond the trifluoromethyl radical, zinc sulfinate salts can be used more broadly to transfer other alkyl radicals to heterocycles, offering a mild and direct method for forming C-C bonds. nih.gov This versatility has led to the development of a "toolkit" of zinc bis(alkanesulfinate) salts for the diversification of heterocycles. nih.govresearchgate.net

Role of the Zinc Center in Radical Initiation and Propagation

The zinc cation (Zn²⁺) plays a crucial role in these radical reactions, exhibiting superior reactivity compared to its sodium counterparts in certain contexts. nih.gov The enhanced Lewis acidity of the zinc ion is believed to facilitate radical generation and substrate activation.

In the trifluoromethylation of pyridines, for example, this compound achieves higher yields than sodium trifluoromethanesulfinate. mdpi.com This is attributed to the Lewis acidic zinc center, which can coordinate to the substrate, thereby activating it towards radical attack. mdpi.com This coordination makes the heterocycle more electron-deficient and thus more susceptible to addition by the nucleophilic radical.

Furthermore, electrochemical studies have shown that the direct anodic oxidation of this compound can provide a controlled environment for the generation of trifluoromethyl radicals. nih.govrsc.org This method allows for precise control over the rate of radical generation by tuning the electric current, potentially leading to more efficient and selective reactions compared to chemical oxidants. nih.gov

Investigation of Reaction Intermediates and Transition States

Understanding the transient species formed during a reaction is key to elucidating its mechanism. In the context of this compound-mediated reactions, both experimental and computational methods have been employed to probe reaction intermediates and transition states.

Cyclic voltammetry studies have provided evidence for the formation of a sulfinate radical upon rate-limiting electron transfer, which then rapidly cleaves to generate the fluoroalkyl radical and sulfur dioxide. nih.gov

Computational studies, often employing density functional theory (DFT), have become invaluable for mapping out the reaction pathways. researchgate.netnih.gov These studies can help to characterize the structures and energies of transition states and intermediates that may be too fleeting to observe experimentally. rsc.orgacademie-sciences.fr For instance, in related metal-catalyzed reactions, DFT calculations have been used to determine that the oxidative addition of a substrate to the metal center is often the rate-limiting step. researchgate.net

While direct spectroscopic observation of the key radical intermediates in these reactions is challenging due to their high reactivity, the products formed and the reaction kinetics provide indirect evidence for their existence. rsc.org For example, the formation of specific regioisomers in the functionalization of heterocycles can be rationalized by considering the stability of the intermediate radical adducts.

Kinetic and Thermodynamic Parameters Governing Reactivity

The efficiency and selectivity of this compound-mediated reactions are governed by a combination of kinetic and thermodynamic factors.

Kinetic Control: The rate of radical generation is a critical kinetic parameter. Electrochemical methods offer a distinct advantage by allowing for constant current electrolysis, which provides direct control over the rate of sulfinate oxidation and, consequently, the radical flux. nih.gov Studies have shown that generating the radical more slowly, by using a lower current, can lead to a greater proportion of productive reactions versus unproductive side reactions. nih.gov

The choice of solvent can also play a significant role. This compound is highly soluble in polar organic solvents like acetonitrile (B52724) and dimethylformamide (DMF), which can influence the solvation of intermediates and transition states, thereby affecting both the kinetics and thermodynamics of the reaction.

The following table summarizes some of the key reaction parameters and their impact on this compound-mediated C-H functionalization.

ParameterInfluence on Reaction
Oxidant Initiates radical formation; choice of oxidant can affect reaction efficiency.
Lewis Acidic Metal Center (Zn²⁺) Activates the substrate towards radical attack, enhancing reactivity. mdpi.com
Reaction Temperature Can affect reaction rates and selectivity; milder conditions are often preferred. nih.gov
Solvent Influences solubility and can affect the stability of intermediates and transition states.
Rate of Radical Generation Slower, controlled generation can lead to higher yields and fewer side products. nih.gov

Applications in Selective Carbon Hydrogen Functionalization

Diversification of Heterocyclic Scaffolds

One of the most powerful applications of zinc trifluoromethanesulfinate and its related zinc sulfinate salts is the C-H functionalization of nitrogen-rich heterocyclic compounds. nih.govsigmaaldrich.com These structural motifs are prevalent in a vast number of pharmaceuticals and bioactive natural products. nih.govresearchgate.net The use of zinc sulfinates provides a direct pathway to modify these core structures, allowing for rapid diversification to explore structure-activity relationships. nih.govsigmaaldrich.com This approach embraces the innate chemical reactivity of heterocycles, offering an advantage over methods that require harsh conditions or protecting group strategies. nih.gov

The methodology employing zinc sulfinate salts demonstrates a broad substrate scope, proving effective across a wide array of heterocyclic systems. nih.gov It has been successfully applied to various classes of heteroarenes, including those found in pharmaceuticals, natural products, and essential chemical building blocks. nih.govresearchgate.net For instance, the trifluoromethylation of the drug Pentoxifylline using this compound (TFMS) proceeds in high yield (99% at 50 °C). nih.govresearchgate.net This highlights the reagent's superior reactivity and stability compared to other sources like sodium trifluoromethanesulfinate. nih.gov

The reaction is not limited to simple heterocycles; it can be applied to complex and densely functionalized molecules. However, the efficiency of the reaction can be influenced by the electronic properties of the heterocyclic substrate and the specific zinc sulfinate reagent used. For fluoroalkyl zinc sulfinates like TFMS, halogenated solvents such as dichloromethane (B109758) are often preferred, whereas alkyl zinc sulfinates may perform better in solvents like DMSO or anisole. nih.gov In cases of low conversion, procedural adjustments such as a second addition of the reagent or the inclusion of trifluoroacetic acid (TFA) can improve the outcome. nih.gov

Table 1: Examples of Heterocycle Functionalization using Zinc Sulfinate Reagents

Heterocyclic Substrate Reagent Product Yield (%)
Pentoxifylline TFMS (A) 8-trifluoromethylpentoxifylline 99
Caffeine TFMS (A) 8-trifluoromethylcaffeine 80
Pyridine-3-carboxamide TFMS (A) 2-trifluoromethylpyridine-3-carboxamide 61
6-Chloropurine DFMS (B) 6-chloro-8-difluoromethylpurine 55
6-Chloropurine IPS (E) 6-chloro-8-isopropylpurine 60

Data sourced from Fujiwara, Y. et al. (2012). Yields represent isolated yields under optimized conditions. Reagent Key: (A) this compound, (B) Zinc difluoromethanesulfinate, (E) Zinc isopropylsulfinate.

The regioselectivity of the C-H functionalization using zinc sulfinates is a critical aspect of its synthetic utility. The reaction generally proceeds via a radical mechanism, where the regiochemical outcome is dictated by the inherent reactivity of the C-H bonds within the heterocycle. tcichemicals.comnih.gov In many nitrogen-containing heterocycles, functionalization occurs at the most electron-deficient positions, which are often adjacent to the heteroatoms. rsc.org This is consistent with the mechanism of Minisci-type reactions, although the zinc sulfinate methodology operates under significantly milder conditions. nih.gov

For example, in purine (B94841) systems, the reaction selectively occurs at the C8 position. researchgate.net Similarly, pyridines are typically functionalized at the C2 or C4 positions. This innate selectivity avoids the need for directing groups that are often required in transition-metal-catalyzed C-H activation, thereby streamlining the synthetic process. acs.org While the primary focus has been on regioselectivity in aromatic heterocycles, the control of stereochemistry becomes relevant when functionalizing substrates with existing chiral centers, though this area is less extensively documented in the context of this specific reagent.

Introduction of Specific Alkyl and Fluoroalkyl Moieties

A key advantage of the zinc sulfinate platform is the ability to install a variety of medicinally relevant alkyl and fluoroalkyl groups. nih.gov A "toolkit" of these reagents has been developed, allowing chemists to systematically modify structures with groups known to influence pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net

This compound (Zn(SO₂CF₃)₂) is a highly effective reagent for introducing the trifluoromethyl (CF₃) group. The CF₃ group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for a methyl group but with profoundly different electronic properties. nih.gov Zn(SO₂CF₃)₂ is a stable, solid reagent that offers superior performance in terms of reactivity and handling compared to gaseous trifluoromethyl sources or other trifluoromethanesulfinate salts. tcichemicals.comnih.gov

The trifluoromethylation reaction is typically initiated by an oxidant, such as tert-butyl hydroperoxide (TBHP), which facilitates the generation of the trifluoromethyl radical. researchgate.net This radical then adds to the protonated heterocycle. nih.gov An electrochemical approach has also been developed, where the oxidation of Zn(SO₂CF₃)₂ generates the CF₃ radical, offering an alternative to chemical oxidants and in many cases providing functionalized heterocycles more effectively than conventional peroxide-initiated methods. rsc.org

Beyond trifluoromethylation, the zinc sulfinate toolkit includes reagents for introducing other important fluoroalkyl and alkyl groups. nih.gov Zinc difluoromethanesulfinate (DFMS or (CF₂HSO₂)₂Zn) is used for difluoromethylation, installing the -CF₂H group. researchgate.netorganic-chemistry.org The difluoromethyl group is of particular interest as a lipophilic hydrogen-bond donor and can act as a bioisostere for functional groups like hydroxyls or thiols. researchgate.net

The methodology extends to other groups as well. Reagents such as zinc trifluoroethanesulfinate (TFES), zinc monofluoromethanesulfinate (MFMS), and zinc isopropylsulfinate (IPS) have been used to install -CH₂CF₃, -CH₂F, and isopropyl groups, respectively, onto heterocyclic cores. nih.govresearchgate.net This modularity allows for the systematic evaluation of how different alkyl and fluoroalkyl substituents impact the biological activity of a parent molecule. For instance, a sequential C-H functionalization was developed for 6-chloropurine, first introducing an isopropyl group at the C8 position using zinc isopropylsulfinate, followed by difluoromethylation at the C2 position using DFMS. researchgate.net

Chemoselectivity and Functional Group Compatibility

A hallmark of the C-H functionalization methodology using this compound is its exceptional chemoselectivity and broad functional group compatibility. nih.gov The reactions are conducted under mild conditions, which allows for the presence of a wide range of sensitive functional groups that are often incompatible with other C-H functionalization strategies or organometallic reactions. nih.gov

The tolerance extends to functional groups that are highly useful in subsequent synthetic transformations. Notably, reactive groups such as aryl halides (e.g., chloro-substituted pyridines), boronate esters (e.g., pinacolatoboron moieties), and even free carboxylic acids remain intact during the reaction. nih.gov The ability to functionalize a molecule bearing a carboxylic acid without requiring a protecting group is a significant advantage, as this functional group is often not tolerated under standard Minisci or borono-Minisci conditions. nih.gov Other tolerated groups include esters, ketones, and nitriles, further underscoring the mild nature and high utility of this method in complex molecule synthesis and late-stage functionalization. nih.gov

Table 2: Functional Group Compatibility in this compound Reactions

Functional Group Compatibility Notes
Aryl Halides (Cl, Br) Tolerated Enables subsequent cross-coupling reactions. nih.gov
Boronate Esters (Bpin) Tolerated Useful for further Suzuki coupling. nih.gov
Carboxylic Acids (-COOH) Tolerated Significant advantage over other radical functionalizations. nih.gov
Esters (-COOR) Tolerated Stable under standard reaction conditions. nih.gov
Ketones (-COR) Tolerated Stable under standard reaction conditions. nih.gov
Nitriles (-CN) Tolerated Stable under standard reaction conditions. nih.gov
Alcohols (-OH) Tolerated Free hydroxyl groups are generally compatible.

Table 3: List of Compound Names

Compound Name Abbreviation / Formula
This compound TFMS / Zn(SO₂CF₃)₂
Zinc Difluoromethanesulfinate DFMS / (CF₂HSO₂)₂Zn
Zinc Trifluoroethanesulfinate TFES
Zinc Monofluoromethanesulfinate MFMS
Zinc Isopropylsulfinate IPS
Sodium Trifluoromethanesulfinate CF₃SO₂Na
Pentoxifylline
Caffeine
Pyridine-3-carboxamide
6-Chloropurine
tert-Butyl Hydroperoxide TBHP
Trifluoroacetic Acid TFA
Dichloromethane CH₂Cl₂
Dimethyl Sulfoxide DMSO

Advanced Characterization and Theoretical Investigations of Zinc Trifluoromethanesulfinate Reactivity

Spectroscopic Probing of Reaction Mechanisms and Intermediates

Spectroscopic methods are indispensable for observing molecular transformations in real-time. They provide direct evidence of transient species and the dynamic processes that occur during a chemical reaction, offering a window into the intricate steps of a reaction mechanism.

In-situ Spectroscopic Methods for Radical Detection (e.g., Electron Paramagnetic Resonance)

Many reactions involving sulfinate salts are proposed to proceed through radical pathways. Detecting these short-lived, highly reactive species is crucial for mechanistic validation. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and definitive technique for studying chemical species that have unpaired electrons, such as radicals. ethz.chnih.gov

In the context of zinc trifluoromethanesulfinate, in-situ EPR experiments would involve initiating the reaction directly within the EPR spectrometer's resonant cavity. This allows for the detection and characterization of any paramagnetic intermediates as they are formed. The resulting EPR spectrum can provide a wealth of information, including:

g-value: This parameter is analogous to the chemical shift in NMR and helps in identifying the type of radical (e.g., carbon-centered, sulfur-centered).

Hyperfine Coupling Constants: These arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁹F, ¹³C), providing detailed information about the radical's electronic structure and the spatial arrangement of atoms.

EPR spectroscopy is a key technique for understanding radical reactions, electron transfer processes, and transition metal catalysis. ethz.ch While some paramagnetic species are stable, many are reactive intermediates that can only be observed using specialized in-situ methods. ethz.chkeaipublishing.com

Table 1: Hypothetical EPR Data for a Trifluoromethyl Radical (•CF₃) Intermediate
ParameterDescriptionHypothetical Value
g-valueCharacterizes the magnetic moment of the unpaired electron.~2.003
Hyperfine Coupling (¹⁹F)Interaction strength between the electron spin and the fluorine nuclear spins.145 G
Signal MultiplicitySplitting pattern caused by hyperfine coupling (quartet for •CF₃).Quartet (1:3:3:1)

Spectroscopic Analysis of Ligand Exchange Dynamics

The coordination environment around the zinc(II) center is critical to the reactivity of this compound. Ligands, including the trifluoromethanesulfinate anion, solvent molecules, or other substrates, can exchange in and out of the zinc coordination sphere. The rate and mechanism of this ligand exchange can be investigated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as variable-temperature NMR or exchange spectroscopy (EXSY) can be used to measure the rates of ligand exchange. Changes in the chemical shifts, line widths, and cross-peak intensities of nuclei on the exchanging ligands provide quantitative kinetic and thermodynamic data about the process.

UV-Visible Spectrophotometry: If the ligand exchange process involves a change in the electronic environment of the zinc center that affects its absorption of light, UV-Vis spectroscopy can be used to monitor the reaction kinetics. mdpi.com By observing the change in absorbance at a specific wavelength over time, the rate of exchange can be determined.

Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy can detect changes in the bonds between the zinc atom and its ligands. The appearance or disappearance of specific vibrational modes can signal a change in the coordination environment, providing evidence for ligand exchange.

Table 2: Application of Spectroscopic Methods to Ligand Exchange Studies
TechniqueObservable ParameterInformation Gained
NMR SpectroscopyLine broadening, coalescence, EXSY cross-peaksExchange rates, activation energy of exchange
UV-Visible SpectroscopyChange in absorbance over timeReaction kinetics, rate constants
Vibrational Spectroscopy (IR/Raman)Shift in vibrational frequencies, new peaksChanges in metal-ligand bonding and coordination

Computational Modeling of Reaction Pathways

Theoretical and computational chemistry provides a powerful complement to experimental studies. By modeling molecules and their reactions in silico, researchers can explore reaction pathways that are difficult to observe experimentally and gain a deeper understanding of the factors controlling reactivity.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comdavidpublisher.com It has become a standard tool for elucidating complex reaction mechanisms. For this compound, DFT can be used to:

Map Potential Energy Surfaces: DFT calculations can determine the energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org This allows for the construction of a complete energy profile for a proposed reaction pathway.

Calculate Activation Barriers: The energy difference between the reactants and the highest-energy transition state determines the activation energy of a reaction. DFT provides reliable estimates of these barriers, helping to predict reaction rates and identify the most likely mechanistic pathway. mdpi.com

Analyze Electronic Structure: DFT can be used to analyze charge distribution, molecular orbitals, and bond orders, providing insight into the nature of chemical bonding and how it changes throughout a reaction. davidpublisher.com Functionals like B3LYP are commonly employed for these types of calculations. davidpublisher.commdpi.com

Table 3: Example of a DFT-Calculated Reaction Energy Profile
SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsStarting materials (e.g., this compound + Substrate)0.0
Transition State 1 (TS1)Energy maximum for the first step of the reaction.+21.5
IntermediateA short-lived species formed during the reaction.+5.2
Transition State 2 (TS2)Energy maximum for the second step of the reaction.+18.9
ProductsThe final molecules formed in the reaction.-15.7

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

While DFT is excellent for studying the electronic details of a reaction, it is often limited to a small number of molecules in a vacuum. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, allowing for the study of bulk properties and environmental effects, such as those from a solvent. nd.edu

For this compound, MD simulations can reveal:

Solvation Structure: MD can show how solvent molecules arrange themselves around the zinc complex, forming distinct solvation shells. nih.gov This local environment can significantly impact reactivity.

Transport Properties: Properties like viscosity and conductivity of electrolyte solutions containing the zinc salt can be calculated from MD simulations. nd.edu

Molecular Interactions: MD simulations provide a dynamic picture of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) between the zinc complex and surrounding molecules, which can influence reaction pathways and stability. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) in Catalyst/Reagent Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. nih.govtaylorfrancis.com In the context of this compound, QSAR could be employed to optimize its performance as a reagent or in a catalytic system.

The process involves:

Descriptor Calculation: For a series of related compounds (e.g., substrates or modified sulfinate reagents), various physicochemical properties, known as descriptors (e.g., steric, electronic, lipophilic parameters), are calculated. purdue.edu

Model Building: A mathematical model is developed that correlates these descriptors with an experimentally measured activity (e.g., reaction yield, rate constant). rsc.org

Prediction and Design: The validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective reagents or catalysts and minimizing unnecessary experiments. nih.govpurdue.edu

Table 4: Example of a QSAR Model for Reagent Design
ComponentDescriptionExample
ActivityThe property to be modeled (e.g., reaction rate).log(k)
DescriptorsCalculated properties of the molecule.Hammett constant (σ), Steric parameter (Es), Dipole Moment (μ)
QSAR EquationThe mathematical relationship.log(k) = 0.85(σ) - 0.23(Es) + 0.11(μ) + 1.54
StatisticsMeasures of the model's predictive power.R² = 0.91, Q² = 0.86

Future Research Directions and Translational Impact

Development of Novel Synthetic Transformations

A primary focus for future research will be to broaden the scope of reactions mediated by zinc trifluoromethanesulfinate, moving beyond its current, well-established applications.

While this compound has shown efficacy in the C-H functionalization of various nitrogen-rich heterocyclic compounds, a key future direction is its application to increasingly complex and structurally diverse molecules. Research will likely target the late-stage functionalization of intricate natural products, approved pharmaceuticals, and agrochemicals. This strategy allows for the rapid generation of new analogues from advanced intermediates, which can significantly accelerate the exploration of structure-activity relationships (SAR) in drug discovery programs. researchgate.net The demonstrated compatibility of the reagent with a wide array of functional groups, including aryl halides, boronate esters, and even free carboxylic acids, provides a strong foundation for this endeavor.

Future studies will aim to map the reactivity and regioselectivity of the reagent on these complex scaffolds, which often present multiple potential reaction sites. Developing predictive models, potentially aided by machine learning, for the regioselectivity of radical C-H functionalization could become a crucial tool for synthetic chemists. researchgate.net The ability to selectively modify a single C-H bond in a molecule replete with sensitive functional groups remains a significant challenge, and overcoming it will be a testament to the reagent's synthetic utility.

Table 1: Representative Complex Heterocyclic Scaffolds for Future Functionalization Studies

Scaffold TypeRationale for StudyPotential Impact
Polycyclic Natural ProductsAccess to novel derivatives with potentially enhanced biological activity.New therapeutic leads, tools for chemical biology.
Marketed DrugsModification of existing drugs to improve efficacy, metabolic stability, or overcome resistance.Patent life extension, improved patient outcomes.
AgrochemicalsDevelopment of new pesticides and herbicides with improved properties.Enhanced crop protection, reduced environmental impact.
Peptides and OligonucleotidesIntroduction of CF₃ groups to modulate conformation and bioavailability.Novel therapeutic modalities, enhanced drug delivery.

A significant frontier in synthetic chemistry is the development of cascade and multicomponent reactions (MCRs), which enable the construction of complex molecular architectures in a single, efficient step. nih.govresearchgate.net Integrating this compound into such reaction manifolds is a promising area for future research. As a source of trifluoromethyl radicals, it could trigger a sequence of bond-forming events. For instance, the initial radical addition to an unsaturated system, such as an alkene or alkyne, could be followed by an intramolecular cyclization or an intermolecular trapping by another component.

The development of such processes would be highly valuable, as they offer substantial improvements in step- and atom-economy compared to traditional linear syntheses. Research in this area will focus on designing suitable reaction partners and optimizing conditions to control the complex reaction pathways, preventing undesired side reactions and ensuring high yields of the desired complex products. nih.gov

Design of Catalytic Systems and Regenerative Approaches

Currently, this compound is primarily used as a stoichiometric reagent, where it is consumed during the reaction to generate the trifluoromethyl radical. A major leap forward would be the development of catalytic systems that utilize only a substoichiometric amount of the zinc salt. This could involve an in situ regeneration of the active trifluoromethylating species through a catalytic cycle, possibly involving electrochemical or photochemical methods. An electrochemical approach has already been shown to generate the CF₃ radical from Zn(SO₂CF₃)₂, offering an alternative to chemical oxidants. Further development in this area could lead to more sustainable and cost-effective processes.

Another avenue of research is the design of novel catalysts that can activate this compound under milder conditions or with greater selectivity. While the zinc(II) ion itself plays a crucial Lewis acidic role in activating substrates, the use of external co-catalysts could unlock new reactivity patterns. The development of chiral catalytic systems for enantioselective trifluoromethylation reactions initiated by this compound represents a particularly challenging but potentially high-impact goal.

Potential Applications in Drug Discovery and Materials Science

The translational impact of this compound is most immediately apparent in drug discovery. The trifluoromethyl group is a privileged moiety in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity. ccspublishing.org.cn The ability of this compound to facilitate the late-stage introduction of this group into drug candidates is a powerful tool for medicinal chemists. researchgate.net Future applications will likely involve its use in the synthesis of compound libraries for high-throughput screening and for the rapid optimization of lead compounds. Its enhanced reactivity compared to sodium trifluoromethanesulfinate makes it a preferred reagent for achieving higher yields in shorter reaction times. nih.gov

Table 2: Impact of Trifluoromethyl Group in Medicinal Chemistry

PropertyInfluence of CF₃ Group
Metabolic Stability Blocks sites of oxidative metabolism, increasing drug half-life.
Lipophilicity Increases lipophilicity, potentially improving membrane permeability and oral absorption.
Binding Affinity Can engage in favorable interactions with protein targets, enhancing potency.
pKa Can lower the pKa of nearby acidic or basic groups, affecting ionization state at physiological pH.

Beyond pharmaceuticals, the application of this compound in materials science is an underexplored but promising field. The incorporation of trifluoromethyl groups into organic materials can significantly alter their electronic and physical properties. This could be leveraged in the design of novel polymers, organic light-emitting diodes (OLEDs), and functional coatings with tailored properties such as enhanced thermal stability, chemical resistance, or specific optoelectronic characteristics. Research in this area would involve the trifluoromethylation of monomeric units prior to polymerization or the direct functionalization of existing polymer backbones. While the broader field of zinc-based biomaterials is under investigation for tissue regeneration, the specific role of this compound in creating new functional materials remains a key area for future exploration. nih.govucsf.edu

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Zinc TrifluoroMethanesulfinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.